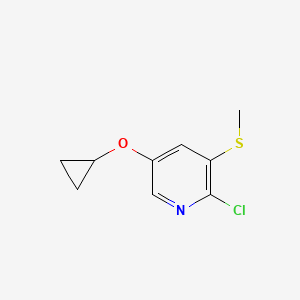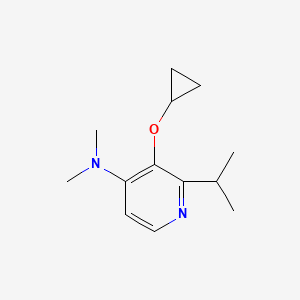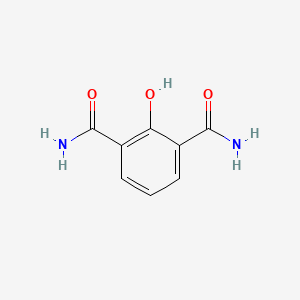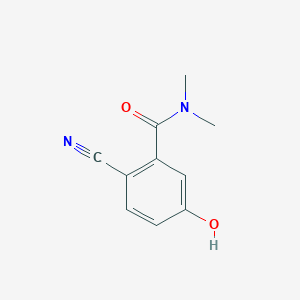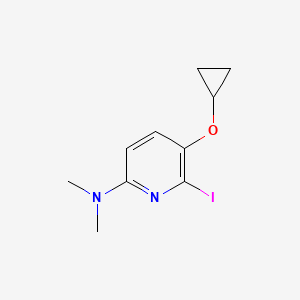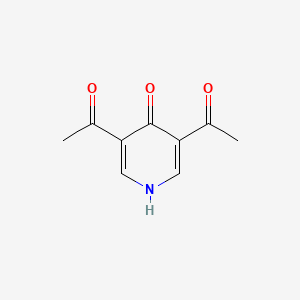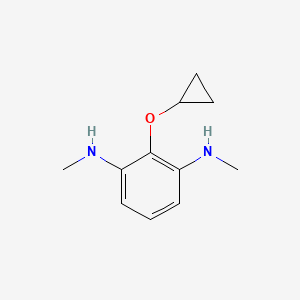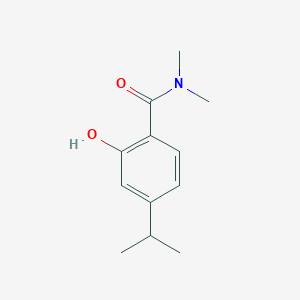
2-(Cyclohexyloxy)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)-5-methylphenol is an organic compound characterized by a cyclohexyloxy group attached to a phenol ring with a methyl substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-5-methylphenol typically involves the reaction of 5-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 5-methylphenol to form the cyclohexyloxy linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenolic hydroxyl group or the cyclohexyloxy group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)-5-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohexyloxy)phenol: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
5-Methyl-2-(methoxy)phenol: Contains a methoxy group instead of a cyclohexyloxy group, affecting its reactivity and applications.
2-(Cyclohexyloxy)-4-methylphenol: The methyl group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexyloxy)-5-methylphenol is unique due to the specific positioning of the cyclohexyloxy and methyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-cyclohexyloxy-5-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI-Schlüssel |
VRNOZPQXUOJPGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



